

CAS number and molecular weight of Chloramphenicol-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chloramphenicol-d4

Cat. No.: B12403543

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In-Depth Technical Guide to Chloramphenicol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, mechanism of action, and analytical applications of **Chloramphenicol-d4**. This deuterated analog of chloramphenicol is a critical tool in pharmacokinetic and metabolic studies, as well as a reliable internal standard for the quantitative analysis of chloramphenicol in various biological matrices.

Physicochemical Properties of Chloramphenicol-d4

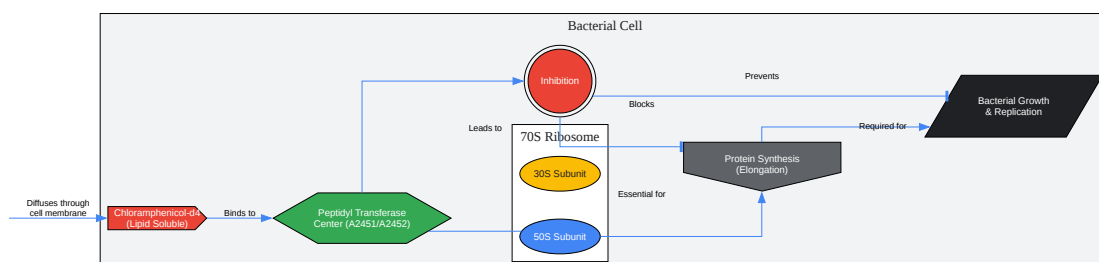
The fundamental properties of **Chloramphenicol-d4** are summarized below. It is important to note that while a specific CAS number for the d4 isotopologue is not consistently available in commercial and regulatory databases, the CAS number for the parent compound, Chloramphenicol, is frequently referenced.

Property	Value	Citation
Chemical Name	2,2-dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl-2,3,5,6-d4)propan-2-yl)acetamide	[1]
Molecular Formula	C ₁₁ H ₈ D ₄ Cl ₂ N ₂ O ₅	[1]
Molecular Weight	327.15 g/mol	[1]
CAS Number	Not consistently assigned (NA); Parent compound CAS: 56-75-7	[1],[2]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Chloramphenicol exerts its bacteriostatic effect by potently inhibiting protein synthesis in bacteria. As a lipid-soluble molecule, it readily diffuses across the bacterial cell membrane.[1][3] Once inside the cytoplasm, chloramphenicol targets the bacterial ribosome.

Specifically, it reversibly binds to the 50S subunit of the 70S ribosome.[4][5] This binding occurs at the peptidyl transferase center, obstructing the crucial step of peptide bond formation between amino acids.[4] By preventing the transfer of the growing polypeptide chain from the P-site to the aminoacyl-tRNA at the A-site, the elongation of the protein is effectively halted.[2][6] This targeted disruption of protein synthesis prevents the growth and replication of susceptible bacteria.[4]



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Mechanism of Chloramphenicol action on bacterial ribosomes.

Experimental Protocols: Quantification in Biological Matrices

Chloramphenicol-d4 is predominantly used as an internal standard for the quantification of chloramphenicol in complex samples, such as food products of animal origin, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a representative method for the analysis of chloramphenicol in honey and shrimp.

Reagents and Materials

- **Chloramphenicol-d4** (or d5) internal standard (IS) solution
- Chloramphenicol analytical standard
- Ethyl acetate
- Methanol

- Water (LC-MS grade)
- Solid-phase extraction (SPE) cartridges
- Centrifuge
- Nitrogen evaporator
- Ultrasonic bath
- LC-MS/MS system

Sample Preparation: Honey[7]

- Dilute 5 g of honey sample to 20 mL with purified water.
- Add a known amount of **Chloramphenicol-d4** internal standard (e.g., 5 μ L of a 1 ng/ μ L solution).
- Load the solution onto a pre-conditioned SPE cartridge and allow it to stand for 5 minutes.
- Elute the analyte and internal standard with 50 mL of ethyl acetate.
- Collect the eluate and evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of a water/methanol mixture (e.g., 9:1, v/v).
- Briefly sonicate the solution to ensure complete dissolution.
- Filter the final solution before injection into the LC-MS/MS system.

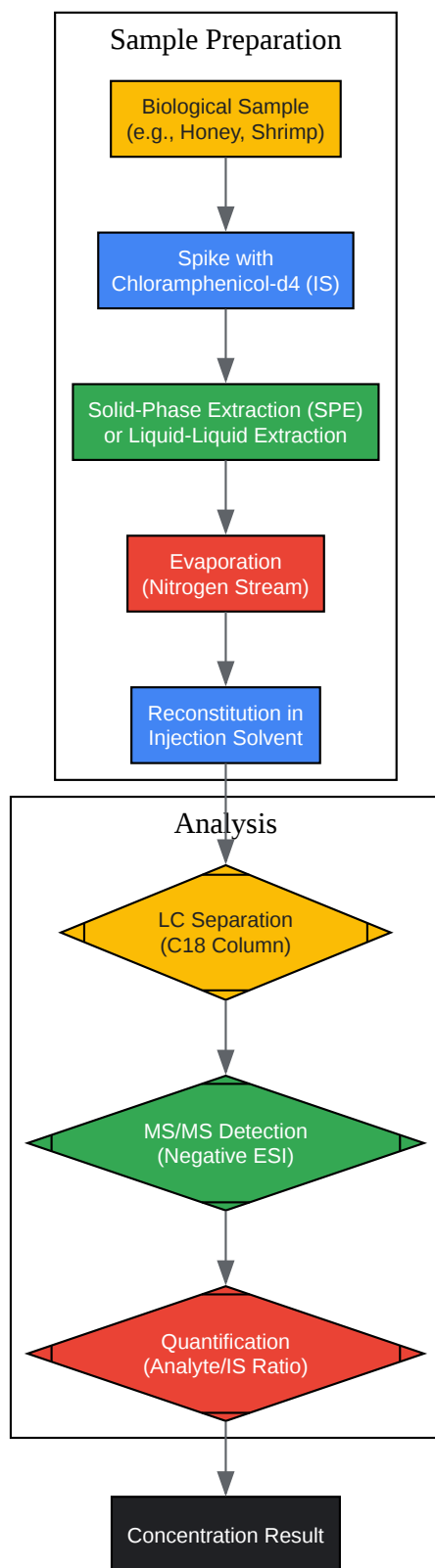
Sample Preparation: Shrimp[7]

- Homogenize a representative portion (at least 10 g) of the shrimp sample.
- To 10 g of the homogenized tissue, add 30 mL of water and the internal standard.
- Centrifuge the mixture for 10 minutes at approximately 2000 rpm.

- Load 20 mL of the resulting supernatant onto a pre-conditioned SPE cartridge and let it stand for 5 minutes.
- Proceed with the elution, evaporation, and reconstitution steps as described for the honey matrix (steps 4-8).

LC-MS/MS Analysis

- **Chromatographic Separation:** Employ a C18 reversed-phase column with a gradient elution using mobile phases such as water and acetonitrile or methanol.
- **Mass Spectrometric Detection:** Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor for the specific precursor-to-product ion transitions for both chloramphenicol and the **Chloramphenicol-d4** internal standard.
- **Quantification:** Construct a calibration curve using standards of known chloramphenicol concentrations, each containing the same fixed concentration of the internal standard. Determine the concentration of chloramphenicol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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Analytical workflow for Chloramphenicol quantification.

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- To cite this document: BenchChem. [CAS number and molecular weight of Chloramphenicol-d₄]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403543#cas-number-and-molecular-weight-of-chloramphenicol-d4]

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